molecular formula C17H19BrN2O B4286265 N-(2-bromophenyl)-N'-(4-phenylbutyl)urea

N-(2-bromophenyl)-N'-(4-phenylbutyl)urea

Cat. No. B4286265
M. Wt: 347.2 g/mol
InChI Key: LSRFKQMRJWBQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N'-(4-phenylbutyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential application in various fields of research. BPU is a urea derivative that has shown promising results in scientific experiments due to its unique chemical properties and mechanism of action.

Mechanism of Action

N-(2-bromophenyl)-N'-(4-phenylbutyl)urea works by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting protein kinases, N-(2-bromophenyl)-N'-(4-phenylbutyl)urea can disrupt the growth and survival of cancer cells and prevent the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-bromophenyl)-N'-(4-phenylbutyl)urea can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. It can also inhibit the migration and invasion of cancer cells, preventing them from spreading to other parts of the body. In Alzheimer's disease, N-(2-bromophenyl)-N'-(4-phenylbutyl)urea can inhibit the formation of amyloid-beta plaques, which are a key contributor to the progression of the disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromophenyl)-N'-(4-phenylbutyl)urea is its potential application in cancer treatment and Alzheimer's disease research. N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has shown promising results in preclinical studies and has the potential to be developed into a new drug. However, there are also limitations to using N-(2-bromophenyl)-N'-(4-phenylbutyl)urea in lab experiments. N-(2-bromophenyl)-N'-(4-phenylbutyl)urea is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive to produce, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for further research on N-(2-bromophenyl)-N'-(4-phenylbutyl)urea. One area of research is the development of new derivatives of N-(2-bromophenyl)-N'-(4-phenylbutyl)urea that have improved potency and selectivity. Another area of research is the development of new drug delivery systems that can improve the bioavailability of N-(2-bromophenyl)-N'-(4-phenylbutyl)urea. Additionally, further studies are needed to determine the safety and efficacy of N-(2-bromophenyl)-N'-(4-phenylbutyl)urea in humans, which will require clinical trials. Overall, N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has shown promising results in scientific research and has the potential to be developed into a new drug for cancer treatment and Alzheimer's disease.

Scientific Research Applications

N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has been extensively studied for its potential application in various fields of research. One of the main areas of research is cancer treatment. N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has also been studied for its potential application in Alzheimer's disease research. It has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

1-(2-bromophenyl)-3-(4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c18-15-11-4-5-12-16(15)20-17(21)19-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRFKQMRJWBQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-(4-phenylbutyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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